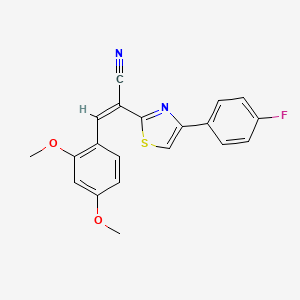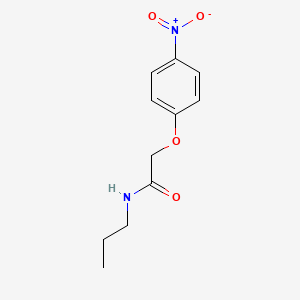
2-(4-nitrophenoxy)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-NITROPHENOXY)ETHANOL” and “2-(4-Nitrophenoxy)ethyl acetate” are related compounds. They are part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “2-(p-Nitrophenoxy)ethanol” can be prepared by the condensation of p-Hydroxy acetanilide with p-chloronitrobenzene in DMF at 135–140 °C in the presence of anhydrous K2CO3 . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .
Chemical Reactions Analysis
The chemical reactions of related compounds involve various processes. For example, the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine results in the formation of undesired pyridinium salts .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
- Degradation of Environmental Contaminants : Research on related nitrophenol compounds, such as p-nitrophenol, reveals their presence as environmental contaminants due to pesticide and medicine manufacturing. Studies highlight the degradation pathways of these compounds by bacteria like Rhodococcus opacus SAO101, demonstrating the environmental remediation potential of microbial processes. The degradation involves enzymatic activities transforming nitrophenols to less harmful substances, indicating a possible application area for similar compounds in bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004).
Biological Activity
- Antitubercular Agents : A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed potent antitubercular activities against M. tuberculosis. This suggests the potential of structurally related compounds in developing affordable antitubercular agents, with some derivatives displaying significant activity without adverse effects on tumor cell lines (Ang et al., 2012).
Analytical Chemistry
- Detection of Toxic Compounds : Research involving graphene oxide-based electrochemical sensors for the detection of 4-nitrophenol highlights the application of related compounds in analytical chemistry. These sensors exhibit high sensitivity and specificity, suggesting the utility of similar chemical structures in developing detection systems for environmental pollutants (Li et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-(4-nitrophenoxy)-N-propylacetamide is the Toxoplasma gondii (T. gondii) . This compound has shown significant activity against T. gondii tachyzoites both in vitro and in vivo . The apicoplast, a unique organelle found in T. gondii, is a potential drug target for new chemotherapy .
Mode of Action
It is known that the compound interacts with its targets through a process that involves the inhibition of protoporphyrinogen oxidase (protox) . Protox is an enzyme involved in the biosynthesis of heme, a vital component of many proteins including hemoglobin .
Biochemical Pathways
The compound affects the heme biosynthesis pathway by inhibiting the Protox enzyme . This inhibition disrupts the normal functioning of the pathway, leading to a decrease in the production of heme. The downstream effects of this disruption can include a decrease in the production of proteins that require heme as a component, potentially leading to a variety of physiological effects.
Result of Action
The result of the compound’s action is the inhibition of T. gondii growth . By inhibiting the Protox enzyme and disrupting heme biosynthesis, the compound can effectively limit the proliferation of T. gondii, making it a potential candidate for the treatment of toxoplasmosis .
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAIPDVEPSWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

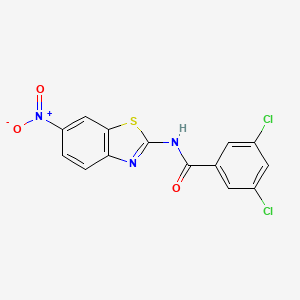
![2-Chloro-N-[2-(quinolin-2-ylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2942886.png)

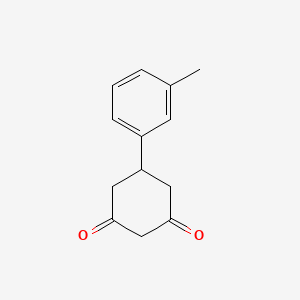
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)
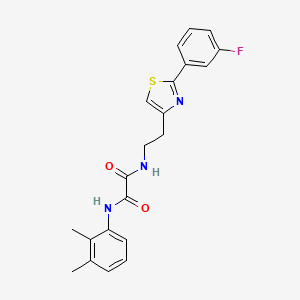
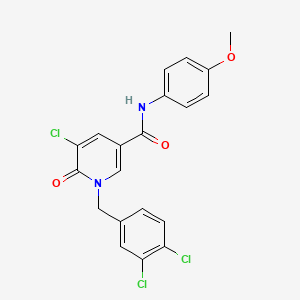

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)
![4-Oxo-4-phenyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}butanamide](/img/structure/B2942900.png)
![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)
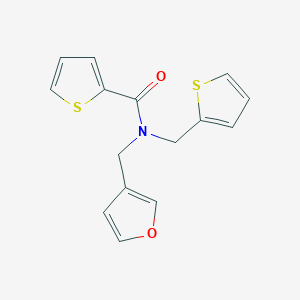
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine](/img/structure/B2942906.png)
